molecular formula C20H19F3N2O2 B8574949 1-[4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl]piperidine-4-carboxamide

1-[4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl]piperidine-4-carboxamide

Cat. No.: B8574949
M. Wt: 376.4 g/mol
InChI Key: UBRWWUYHNCVJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H19F3N2O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H19F3N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

1-[2-[4-(trifluoromethyl)phenyl]benzoyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H19F3N2O2/c21-20(22,23)15-7-5-13(6-8-15)16-3-1-2-4-17(16)19(27)25-11-9-14(10-12-25)18(24)26/h1-8,14H,9-12H2,(H2,24,26)

InChI Key

UBRWWUYHNCVJLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4′-(Trifluoromethyl)-2-biphenylcarboxylic acid (20.5 g; 77 mmol) is dissolved in 340 ml of dimethylformamide and 200 ml of dichloromethane. The reaction medium is placed at 0° C. and oxalyl chloride (1.8 eq.; 138.6 mmol; 12 ml) is added. The reaction medium is stirred at room temperature for 3 hours and then evaporated to dryness. The crude product is taken up in 270 ml of dichloromethane, followed by addition of a solution of isonipecotamide (0.97 eq.; 74.7 mmol; 9.57 g) and triethylamine (2.7 eq.; 207.9 mmol; 29 ml) in 270 ml of dichloromethane, placed at 0° C. The mixture is allowed to warm to room temperature over 12 hours, saturated aqueous sodium hydrogen carbonate solution is then added (in a 1/1 proportion) and the resulting mixture is stirred for 30 minutes. The organic phase is washed with 1M sodium hydroxide solution and then with water, dried over sodium sulfate and evaporated to dryness. The crude product is dispersed in diisopropyl ether and then filtered off and dried to give 23.09 g of coupling product.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
9.57 g
Type
reactant
Reaction Step Three
Quantity
29 mL
Type
reactant
Reaction Step Three
Quantity
270 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
79.6%

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